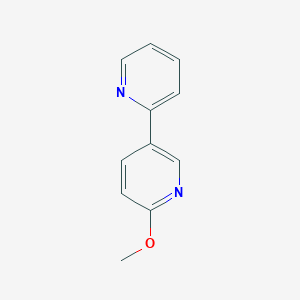







|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:5][N:4]=1.Cl>>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:6]1[CH:7]=[CH:8][C:3](=[O:2])[NH:4][CH:5]=1
|


|
Name
|
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=C(C=C1)C1=NC=CC=C1
|
|
Name
|
aquesous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.4 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction solution
|
|
Type
|
WASH
|
|
Details
|
washed with tert-butylmethyl ether (2.2 L)
|
|
Type
|
ADDITION
|
|
Details
|
To the aqueous layer was added 8 mol/L aqueous solution of sodium hydroxide (1.1 L)
|
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice-water
|
|
Type
|
WASH
|
|
Details
|
the mixture was washed twice with tert-butylmethyl ether (2.2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
by partitioning between 1-butanol (4.5 L) and brine (1.8 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted again with 1-butanol (4.5 L)
|
|
Type
|
CUSTOM
|
|
Details
|
the combined organic layer was evaporated at 45-50° C
|
|
Type
|
ADDITION
|
|
Details
|
To the resulting residue was added tert-butylmethyl ether (2.2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
to give crystals
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried at 60° C
|
|
Type
|
ADDITION
|
|
Details
|
Then, water (1.6 L) was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried at 60° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=1C=CC(NC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 188 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 37% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |